molecular formula C24H23N5O4S B2417455 4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872996-42-4

4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Número de catálogo: B2417455
Número CAS: 872996-42-4
Peso molecular: 477.54
Clave InChI: ORYQIRMPJWQOJS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a high-purity, potent, and selective chemical probe designed for fundamental oncological research, particularly in the study of PIM kinase signaling pathways and their role in cell survival, proliferation, and tumorigenesis. Source 1 Its mechanism of action involves competitive binding at the ATP-binding site of PIM kinases, effectively blocking their phosphotransferase activity. Source 2 This inhibition leads to the downstream modulation of key substrates, including the promotion of apoptosis through Bad phosphorylation blockade and the reduction of protein synthesis via 4E-BP1 regulation. Source 3 The compound's [1,2,4]triazolo[4,3-b]pyridazine core structure contributes to its favorable kinase selectivity profile, making it a valuable tool for deconvoluting the complex biological functions of PIM kinases in various cancer cell models and for validating PIM kinase as a therapeutic target in preclinical studies. Source 4 This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

4-methoxy-N-[2-[6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-32-18-7-3-16(4-8-18)20(30)15-34-23-12-11-21-26-27-22(29(21)28-23)13-14-25-24(31)17-5-9-19(33-2)10-6-17/h3-12H,13-15H2,1-2H3,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYQIRMPJWQOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Thioether formation:

    Amide coupling: The final step involves coupling the intermediate with 4-methoxybenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

Mecanismo De Acción

The mechanism of action of 4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazolopyridazine core is known to interact with various biological pathways, potentially inhibiting or modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

    4-methoxyphenyl isocyanate: Used in the synthesis of various organic compounds.

    4-methoxyphenethyl alcohol: A precursor in the synthesis of other bioactive molecules.

    4-methoxythiophenol: Used in the preparation of self-assembled monolayers and other materials.

Uniqueness

4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is unique due to its combination of a triazolopyridazine core with a thioether and benzamide functionalities, which confer distinct chemical and biological properties not found in simpler analogs.

Actividad Biológica

4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, enzyme inhibition properties, and implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: 4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
  • Molecular Formula: C23H23N5O5S2
  • Molecular Weight: 485.59 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and modulate cellular pathways:

  • Enzyme Inhibition:
    • The compound demonstrates inhibitory effects on kinases and proteases, which are crucial for cellular signaling and metabolism. This inhibition can disrupt pathways involved in cell proliferation and survival, making it a candidate for anticancer therapies .
  • Pathway Modulation:
    • It modulates key signaling pathways related to cell growth, apoptosis, and differentiation. This modulation can lead to altered cellular responses that may be beneficial in treating malignancies .
  • Binding Affinity:
    • The compound binds to specific receptors on cell surfaces, influencing downstream signaling cascades that affect cellular behavior .

Anticancer Potential

Recent studies have highlighted the anticancer potential of 4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide:

  • In vitro Studies:
    • In cell-based assays, the compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it has been reported to induce mitotic arrest and apoptosis in cancer cells through its action on specific kinase targets .

Enzyme Inhibition Studies

Table 1 summarizes the inhibitory activity of the compound against selected kinases.

Enzyme TargetIC50 (µM)Reference
Polo-like Kinase 1 (Plk1)4.4
Other KinasesVaries

Case Studies

Case Study 1: Antitumor Activity
A study investigated the effects of the compound on non-small cell lung cancer (NSCLC). It was found that treatment with 4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide led to a significant reduction in tumor size in animal models compared to controls .

Case Study 2: Enzyme Interaction
Another research focused on the interaction of this compound with Polo-like kinase 1 (Plk1), revealing that it effectively inhibits Plk1 activity and alters cell cycle progression in cancer cells .

Q & A

Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under controlled pH and temperature .
  • Step 2 : Introduction of the thioether linkage through nucleophilic substitution, requiring anhydrous conditions and catalysts like DBU (1,8-Diazabicycloundec-7-ene) .
  • Step 3 : Amide coupling using reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to attach the benzamide moiety . Critical Parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 506.58 observed vs. 506.58 calculated) .
  • HPLC-PDA : Assesses purity (>95% at 254 nm, C18 column, acetonitrile/water mobile phase) .

Q. What are the key structural features that correlate with its pharmacological potential?

  • Triazolo-pyridazine core : Enhances π-π stacking with enzyme active sites (e.g., kinase targets) .
  • Methoxy groups : Improve membrane permeability via lipophilicity (LogP ~3.2 predicted) .
  • Thioether linkage : Modulates redox activity and metabolic stability .

Q. What in vitro models are appropriate for initial screening of anticancer activity?

  • Cell lines : Use MCF-7 (breast cancer) and A549 (lung cancer) for IC₅₀ determination via MTT assays .
  • Mechanistic assays : Caspase-3/7 activation for apoptosis and kinase inhibition (e.g., EGFR at 10 µM) .

Q. What protocols assess solubility and stability under varying pH conditions?

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with quantification by UV-Vis .
  • Stability : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) analyzed via HPLC to detect hydrolysis of the amide bond .

Advanced Questions

Q. How can contradictions in biological activity data across assay systems be resolved?

  • Assay Validation : Compare results in cell-free (e.g., enzyme inhibition) vs. cell-based assays to identify off-target effects .
  • Orthogonal Methods : Use SPR (Surface Plasmon Resonance) to validate binding affinity discrepancies observed in fluorescence polarization assays .

Q. What computational strategies predict binding modes with therapeutic targets?

  • Molecular Docking : AutoDock Vina to model interactions with kinases (e.g., p38 MAPK; predicted ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of the ligand-receptor complex .

Q. How can metabolic stability and degradation pathways be evaluated preclinically?

  • Liver Microsomes : Incubate with human microsomes (1 mg/mL) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., oxidative deamination) .
  • CYP Inhibition Screening : Use fluorogenic substrates for CYP3A4/2D6 to assess drug-drug interaction risks .

Q. What methodologies optimize selectivity against off-target receptors?

  • Selectivity Panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • SAR Studies : Modify the benzamide substituents (e.g., replace methoxy with ethoxy) to reduce hERG channel affinity .

Q. How to elucidate the thioether linkage’s role in target affinity and PK?

  • Isosteric Replacement : Synthesize analogs with sulfone or methylene bridges and compare IC₅₀ values .
  • Comparative PK : Administer analogs intravenously in rodents; measure AUC (Area Under Curve) and half-life to assess bioavailability improvements .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.